![molecular formula C7H6N2O2S B2491304 1-Imino-1-oxo-1,2-benzothiazol-3-one CAS No. 2097006-10-3](/img/structure/B2491304.png)
1-Imino-1-oxo-1,2-benzothiazol-3-one
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Overview
Description
1-Imino-1-oxo-1,2-benzothiazol-3-one, also known as 1,2-Benzothiazol-3(2H)-one or Benzisothiazolinone, is a heterocyclic organic compound. It is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .
Synthesis Analysis
1,2-Benzisothiazol-3(2H)-one can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide . There are also other methods for the synthesis of benzothiazoles, such as the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis
The molecular formula of 1-Imino-1-oxo-1,2-benzothiazol-3-one is C7H6N2O2S. It is structurally related to isothiazole .Physical And Chemical Properties Analysis
1-Imino-1-oxo-1,2-benzothiazol-3-one is a white solid . Its molar mass is 182.2 g/mol. The solubility in water and melting point are not explicitly mentioned for this compound in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzothiazole-3-one exhibits remarkable pharmaceutical and biological activity. Researchers have explored its potential as:
- Anti-cancer agent : Studies have highlighted its anti-cancer properties, making it a subject of interest for drug development .
- Anti-bacterial and anti-tuberculosis agent : Benzothiazole derivatives have shown promise against bacterial infections .
- Anti-inflammatory and antioxidant : Its anti-inflammatory effects make it relevant for treating inflammatory conditions .
- Neuroprotective agent : Benzothiazoles may have neuroprotective properties .
Green Chemistry and Synthesis
Researchers have made significant strides in the synthesis of benzothiazole compounds using green chemistry principles. Key approaches include:
- Condensation reactions : Benzothiazoles can be synthesized by condensing 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .
- Cyclization : Thioamide or carbon dioxide (CO₂) serves as raw materials for cyclization reactions leading to benzothiazoles .
Industrial Applications
1-Imino-1-oxo-1,2-benzothiazol-3-one (often referred to as BIT) finds industrial use as:
Safety and Hazards
properties
IUPAC Name |
1-imino-1-oxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLKMRCBLRKKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=N)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Imino-1-oxo-1,2-benzothiazol-3-one |
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